molecular formula C10H17ClN2O2S2 B7897171 Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine hydrochloride

Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine hydrochloride

Cat. No.: B7897171
M. Wt: 296.8 g/mol
InChI Key: IOLZFFRGHRDURF-UHFFFAOYSA-N
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Description

Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine hydrochloride is a compound belonging to the class of piperidine derivatives, known for their significance in medicinal chemistry. This compound features a piperidine ring substituted with a thiophene-sulfonyl group and a methylamine moiety, combined to form a hydrochloride salt which enhances its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine hydrochloride generally involves multiple steps, including the functionalization of the piperidine ring and the introduction of the thiophene-sulfonyl group. Common synthetic routes may start with piperidine, followed by sulfonylation using thiophene-2-sulfonyl chloride under basic conditions. Subsequent steps include the methylation of the amine group and conversion to the hydrochloride salt using hydrochloric acid.

Industrial Production Methods: In an industrial setting, large-scale production might employ continuous flow reactors to optimize reaction conditions, yield, and purity. The processes are meticulously controlled to ensure scalability, reproducibility, and compliance with safety regulations.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom of the thiophene-sulfonyl group.

  • Reduction: : Reduction reactions might target the sulfonyl group or the nitrogen functionalities.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur, especially on the piperidine ring and thiophene moiety.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide or peracids.

  • Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of palladium catalysts can be used.

  • Substitution: : Halogenating agents, organometallic reagents, and various catalysts can facilitate substitution reactions.

Major Products Formed: The primary products depend on the type of reaction. For example:

  • Oxidation can yield sulfoxides or sulfones.

  • Reduction can yield desulfonylated products or reduced amines.

  • Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its effects on biological systems, particularly its interactions with certain receptors or enzymes.

  • Medicine: : Investigated for its potential therapeutic effects, possibly in neuropharmacology due to its structural similarity to compounds affecting the nervous system.

  • Industry: : May serve as a building block in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism of action depends on its application. In biological systems, it might act by:

  • Binding to specific receptors or enzymes: , altering their activity.

  • Modulating neurotransmitter release or reuptake: , influencing neural pathways.

  • Engaging in covalent or non-covalent interactions: with molecular targets, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds:

  • Thiophene-based Compounds: : Share the thiophene moiety but differ in their pharmacological effects.

  • Piperidine Derivatives: : Structurally similar compounds may include various piperidine-substituted amines.

  • Sulfonamides: : Share the sulfonyl functional group, often used in antibiotics and other therapeutic agents.

Uniqueness: What sets Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine hydrochloride apart is its unique combination of functional groups, contributing to its distinct chemical and biological properties. It combines the structural features of piperidine and thiophene with a sulfonyl linkage, which may result in unique pharmacological activities.

There you go! Now, what do you think makes this compound so intriguing for you?

Biological Activity

Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies, and presenting data in a structured manner.

Chemical Structure and Properties

  • IUPAC Name : (R)-1-(thiophen-2-ylsulfonyl)piperidin-3-amine hydrochloride
  • Molecular Formula : C₉H₁₄ClN₂O₂S₂
  • Molecular Weight : 270.80 g/mol
  • Purity : 95%
  • Physical Form : Powder
  • Storage Temperature : Room Temperature

The compound's mechanism of action is primarily linked to its interaction with biological targets such as enzymes and receptors. Studies have shown that it may act as an inhibitor against specific enzymes involved in disease processes, including dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis and has been targeted for cancer therapies .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that compounds with similar thiophene and sulfonamide structures have shown effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.5 - 1 mg/mL
Staphylococcus aureus0.25 - 0.5 mg/mL
Pseudomonas aeruginosa0.3 - 8.5 µM

These values suggest that the compound may be more potent against Gram-negative bacteria compared to Gram-positive strains, aligning with findings from other studies on similar compounds .

Anticancer Activity

The compound also shows promise in anticancer applications. Its structural features allow it to interact with cellular targets involved in cancer proliferation. For example, it has been noted that compounds with sulfonamide groups can inhibit cancer cell growth by disrupting metabolic pathways essential for tumor survival .

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated various thiophene derivatives, including this compound, against a panel of bacterial strains. The results demonstrated that this compound had superior activity compared to traditional antibiotics like streptomycin, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Structure-Based Drug Design :
    Research focused on the structure-based design of inhibitors targeting DHODH revealed that modifications to the piperidine ring could enhance binding affinity and selectivity towards cancer cells while minimizing effects on healthy cells .

Structure-Activity Relationship (SAR)

The SAR studies have indicated that variations in substituents on the thiophene and piperidine rings significantly impact biological activity. For instance:

Substituent Biological Activity
MethylIncreased antimicrobial potency
ChlorineEnhanced anticancer activity

These insights are critical for guiding future modifications aimed at optimizing therapeutic efficacy.

Properties

IUPAC Name

N-methyl-1-thiophen-2-ylsulfonylpiperidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S2.ClH/c1-11-9-4-2-6-12(8-9)16(13,14)10-5-3-7-15-10;/h3,5,7,9,11H,2,4,6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLZFFRGHRDURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)S(=O)(=O)C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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